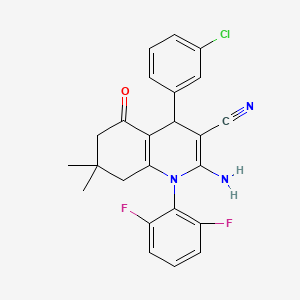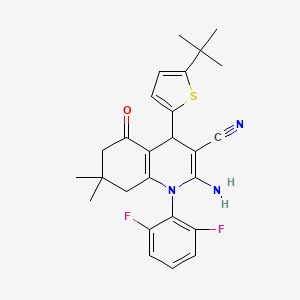![molecular formula C19H20ClN5O2 B4296739 8-butyl-7-(4-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4296739.png)
8-butyl-7-(4-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Vue d'ensemble
Description
8-butyl-7-(4-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as BI-2536, is a small molecule inhibitor of Polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays a crucial role in cell cycle regulation, including mitosis. BI-2536 has been extensively studied for its potential as an anticancer agent due to its ability to inhibit PLK1, which is overexpressed in many types of cancer.
Mécanisme D'action
8-butyl-7-(4-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione inhibits PLK1 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis. PLK1 is overexpressed in many types of cancer, including breast, prostate, and lung cancer, making it an attractive target for anticancer therapy.
Biochemical and physiological effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, both in vitro and in vivo. In addition, this compound has been shown to enhance the efficacy of other anticancer agents, including chemotherapy and radiation therapy. However, this compound has also been shown to have off-target effects, including inhibition of other kinases, which may limit its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
8-butyl-7-(4-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a potent inhibitor of PLK1 and has been extensively studied in preclinical models of cancer. However, this compound has also been shown to have off-target effects, which may complicate the interpretation of experimental results. In addition, this compound is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cells.
Orientations Futures
1. Combination therapy: 8-butyl-7-(4-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been shown to enhance the efficacy of other anticancer agents, including chemotherapy and radiation therapy. Future studies could explore the potential of this compound in combination with other targeted therapies.
2. Biomarker identification: Biomarkers that predict response to this compound could be identified to help guide patient selection and improve treatment outcomes.
3. Resistance mechanisms: Resistance to this compound could be studied to identify new targets for anticancer therapy.
4. Development of more selective PLK1 inhibitors: The off-target effects of this compound could be minimized by developing more selective PLK1 inhibitors.
5. Clinical trials: this compound has shown promising results in preclinical studies, and clinical trials could be conducted to evaluate its safety and efficacy in humans.
In conclusion, this compound is a small molecule inhibitor of PLK1 that has shown promise as an anticancer agent. While this compound has been extensively studied in preclinical models of cancer, future studies could explore its potential in combination with other therapies, identify biomarkers that predict response, study resistance mechanisms, develop more selective PLK1 inhibitors, and conduct clinical trials to evaluate its safety and efficacy in humans.
Applications De Recherche Scientifique
8-butyl-7-(4-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been studied extensively in preclinical models of cancer, including both in vitro and in vivo studies. These studies have shown that this compound is a potent inhibitor of PLK1 and can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to enhance the efficacy of other anticancer agents, including chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
6-butyl-7-(4-chlorophenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c1-4-5-10-24-14(12-6-8-13(20)9-7-12)11-25-15-16(21-18(24)25)22(2)19(27)23(3)17(15)26/h6-9,11H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBUVIUVXOQVIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,6-dimethylphenyl)-1-{(4-methoxyphenyl)[(3-nitro-2-oxopyridin-1(2H)-yl)acetyl]amino}cyclohexanecarboxamide](/img/structure/B4296670.png)
![5-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B4296675.png)
![3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenylbenzo[f]quinoline](/img/structure/B4296681.png)
![methyl 4-(aminocarbonyl)-5-({[7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2-carboxylate](/img/structure/B4296685.png)
![2-amino-1-(3-chlorophenyl)-4-[4-(diethylamino)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4296687.png)


![1-{4-[chloro(difluoro)methoxy]phenyl}tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B4296713.png)
![1-[4-(trifluoromethoxy)phenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B4296721.png)
![N-[2-(1-adamantyl)ethyl]-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4296731.png)
![N-[2-(1-adamantyl)ethyl]-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4296733.png)
![1-[3-(4-fluorophenoxy)-5-nitrophenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B4296734.png)
![2-[4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile](/img/structure/B4296735.png)
![7-(4-chlorophenyl)-8-(3-hydroxypropyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4296740.png)
